molecular formula C8H4Br2FN B130470 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile CAS No. 497181-24-5

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Cat. No. B130470
CAS RN: 497181-24-5
M. Wt: 292.93 g/mol
InChI Key: NHMWCEOJLLMZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorinated compounds is described in the first paper, where a fluorinated α-aminonitrile compound is synthesized using a 'green protocol' . Although the exact synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is not detailed, the methods used for similar compounds typically involve careful control of reaction conditions and the use of specific reagents and catalysts to achieve the desired substitution pattern on the aromatic ring.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray crystallography, as seen in the first paper . The crystal structure provides valuable information about the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the chemical behavior of the compound. Theoretical calculations, such as DFT, are also used to predict the geometry and electronic structure of these molecules.

Chemical Reactions Analysis

The reactivity of brominated and fluorinated phenyl compounds can be inferred from the second and fifth papers. The oxidative displacement polymerization of 2,4,6-tribromophenol with a copper(II)-acetonitrile complex is discussed in the second paper , while the SNAr substitution reactions of substituted anilines with a dinitrophenyl ether in acetonitrile are explored in the fifth paper . These reactions highlight the reactivity of brominated and fluorinated aromatic compounds in nucleophilic substitution and polymerization processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be deduced from their spectroscopic characterization, as seen in the first paper . The vibrational and NMR analyses provide insights into the functional groups present and their chemical environment. The electronic and steric effects on the reactivity of these compounds are also discussed in the fifth paper , which can be related to the electronic properties of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Characterization

    A related compound, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, was synthesized using a 'green protocol'. Its structure was characterized by spectral and X-ray crystallographic analyses (Brahmachari et al., 2015).

  • Crystal Structure Analysis

    The crystal structure of a similar molecule, 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, was analyzed to understand its structural conformation details (Naveen et al., 2006).

Chemical Reactivity and Applications

  • Electrochemical Methods

    Research on cathodic elimination of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile, which involves cleavage of carbon-sulfur and carbon-fluorine bonds, provides insights into reactions that could potentially involve 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile (Kunugi et al., 1993).

  • Photoheterolysis Studies

    The dehalogenation and trapping of cation in the presence of benzene and various alkenes during the irradiation of haloanilines in acetonitrile can be related to reactions involving fluorinated compounds (Fagnoni et al., 1999).

  • Electrochemical Oxidation

    Research on the electrochemical oxidation of phenyldisulfide in acetonitrile provides insights into reactions and processes that could involve fluorinated compounds (Bontempelli et al., 1973).

  • Enantioselective Sensing

    The use of fluorosensors for enantioselective sensing of chiral carboxylic acids, including fluorinated acids, in acetonitrile shows the potential application in sensing technologies (Mei & Wolf, 2004).

  • Organic Synthesis

    Synthesis of fluorine-containing quinoline-2,3-dicarboxylates from 3-fluoronitroarenes in acetonitrile demonstrates the versatility of fluorinated compounds in organic synthesis (Kotovskaya et al., 2009).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-(2,4-dibromo-6-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2FN/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMWCEOJLLMZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378813
Record name 2-(2,4-dibromo-6-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

CAS RN

497181-24-5
Record name 2,4-Dibromo-6-fluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497181-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-dibromo-6-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.